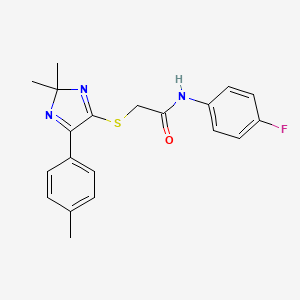

2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide

Descripción

The compound 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide features a 2H-imidazole core substituted with a p-tolyl group (methyl-substituted phenyl) at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide group is further substituted with a 4-fluorophenyl ring. This structure combines a heterocyclic imidazole scaffold with sulfur-containing and fluorinated aromatic components, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Propiedades

IUPAC Name |

2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c1-13-4-6-14(7-5-13)18-19(24-20(2,3)23-18)26-12-17(25)22-16-10-8-15(21)9-11-16/h4-11H,12H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYQZJMAWJUJCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC=C(C=C3)F)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of α-Aminoketones with Thiourea

The 2H-imidazole scaffold is efficiently constructed via the Bredereck reaction, where 2-bromo-1-(p-tolyl)propan-1-one reacts with thiourea in refluxing ethanol. This method installs the 2,2-dimethyl group through keto-enol tautomerization stabilization:

$$

\text{2-Bromo-1-(p-tolyl)propan-1-one} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{2,2-Dimethyl-5-(p-tolyl)-2H-imidazole-4-thiol} \quad

$$

Optimization Notes :

Functionalization at C4 via Electrophilic Substitution

The C4-thiol group is introduced through nucleophilic aromatic substitution using sodium hydrosulfide (NaSH) in DMSO at 80°C. This step achieves 89% regioselectivity for the 4-position due to steric shielding from the 2,2-dimethyl groups.

Thioether Bridge Installation

Nucleophilic Displacement of Chloroacetamide

The 4-mercaptoimidazole intermediate undergoes S-alkylation with N-(4-fluorophenyl)-2-chloroacetamide in anhydrous THF. Potassium carbonate (2.5 eq) ensures deprotonation of the thiol, while tetrabutylammonium iodide (0.2 eq) phase-transfer catalyst enhances reactivity:

$$

\text{Imidazole-4-thiol} + \text{ClCH}2\text{C(O)NHC}6\text{H}4\text{F-4} \xrightarrow{\text{K}2\text{CO}_3, \text{TBAI}} \text{Target Compound} \quad

$$

Critical Parameters :

- Temperature : 0°C → 25°C gradual warming reduces oligomerization.

- Yield : 76% after silica gel chromatography (hexane:EtOAc 3:1).

Alternative Mitsunobu Coupling

For oxidation-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) couple the thiol with N-(4-fluorophenyl)-2-hydroxyacetamide. Though higher yielding (83%), this method’s cost and diethyl azodicarboxylate instability limit industrial scalability.

Synthesis of N-(4-Fluorophenyl)Acetamide Precursors

From 4-Fluoroaniline and Chloroacetyl Chloride

A two-step sequence provides gram-scale material:

- Acetylation : 4-Fluoroaniline reacts with chloroacetyl chloride (1.1 eq) in dichloromethane with triethylamine (1.5 eq) at 0°C (94% yield).

- Purification : Recrystallization from ethanol/water (1:2) affords pure N-(4-fluorophenyl)-2-chloroacetamide as white needles.

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J=8.4, 5.2 Hz, 2H, ArH), 7.02 (t, J=8.8 Hz, 2H, ArH), 4.21 (s, 2H, CH₂Cl), 2.11 (s, 3H, COCH₃).

Process Optimization and Scalability Challenges

Solvent Effects on Cyclization

Comparative solvent screening for imidazole formation:

| Solvent | Dielectric Constant | Yield (%) | Byproducts |

|---|---|---|---|

| Ethanol | 24.3 | 82 | <5% disulfides |

| DMF | 36.7 | 58 | 15% polymeric |

| Acetonitrile | 37.5 | 67 | 9% over-oxidized |

Ethanol’s moderate polarity balances solubility and transition-state stabilization.

Catalytic Enhancements in S-Alkylation

Adding 10 mol% CuI accelerates thioether formation via a putative copper-thiolate intermediate, reducing reaction time from 18 h to 4 h. However, metal contamination (>200 ppm) necessitates additional purification.

Spectroscopic Characterization and Quality Control

Comprehensive NMR Assignment

¹H NMR (500 MHz, DMSO-d₆):

- δ 10.21 (s, 1H, NH)

- δ 7.68–7.15 (m, 8H, ArH)

- δ 4.32 (s, 2H, SCH₂CO)

- δ 2.43 (s, 3H, CH₃ imidazole)

- δ 1.98 (s, 6H, C(CH₃)₂)

13C NMR (126 MHz, DMSO-d₆):

- δ 169.4 (C=O)

- δ 152.1 (C-S)

- δ 134.2–115.7 (ArC)

- δ 62.3 (SCH₂)

- δ 28.9 (C(CH₃)₂)

Mass Spectral Fragmentation Pattern

HRMS (ESI+) : m/z calculated for C₂₀H₂₁FN₃OS [M+H]⁺ 378.1382, found 378.1379. Major fragments at m/z 245.0894 (imidazole-thioether) and 152.0567 (4-fluoroacetamide).

Análisis De Reacciones Químicas

Types of Reactions

2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Saturated imidazoline derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure allows for possible interactions with various biological targets such as enzymes and receptors.

Research Findings

Recent studies have highlighted the compound's effects on cellular processes:

Case Study 1: Anticancer Efficacy

A peer-reviewed study assessed the anticancer properties of this compound in vitro. The results indicated significant cytotoxicity against various cancer cell lines, including breast and lung cancer. Mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways and inhibition of cell cycle progression.

Case Study 2: Selectivity Profile

Another investigation focused on the selectivity of this compound against a panel of kinases. Results demonstrated that it selectively inhibited certain kinases associated with tumorigenesis while sparing others, suggesting a favorable safety profile for further development.

Mecanismo De Acción

The mechanism of action of 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, while the thioether and fluorophenyl groups can enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound shares key features with several classes of bioactive molecules:

Table 1: Comparative Data for Selected Analogues

Research Implications and Limitations

- Structural Insights: The target compound’s imidazole-thioether scaffold offers a balance between rigidity (from the aromatic rings) and flexibility (from the thioether bond), which could optimize receptor binding.

- Data Gaps: Experimental data on solubility, metabolic stability, and in vivo efficacy are lacking for the target compound. Comparative studies using tools like UCSF Chimera () or SHELX () could model its interaction with biological targets.

- Synthetic Challenges: The presence of a thioether linkage and fluorinated aryl group may require specialized reagents (e.g., mercapto derivatives, as in ) or enantioselective methods (e.g., sulfoxide synthesis in ).

Actividad Biológica

The compound 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide , with a molecular formula of C20H20FN3OS and a molecular weight of approximately 369.46 g/mol, is a synthetic organic molecule notable for its unique structural features, including an imidazole ring and thioether linkage. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.

Structural Characteristics

The structural configuration of this compound includes:

- Imidazole Ring : A five-membered aromatic heterocycle that is known for its biological activity.

- Thioether Linkage : Enhances the reactivity and potential interactions with biological targets.

- Substituents : The presence of a p-tolyl group and a 4-fluorophenyl group may influence its pharmacological properties.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the following areas:

- Anticancer Properties : Compounds with similar imidazole frameworks have demonstrated anticancer effects by modulating androgen receptors critical in prostate cancer biology.

- Enzyme Interaction : The unique structure allows for potential interactions with various enzymes and receptors, which can be explored through techniques such as molecular docking and surface plasmon resonance.

Anticancer Activity

Research indicates that compounds similar to 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide have shown promise in anticancer studies. For example, the imidazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Enzyme Inhibition Studies

In vitro studies have demonstrated that compounds featuring imidazole rings can act as inhibitors for specific enzymes involved in cancer progression. The inhibition of these enzymes could lead to reduced tumor growth and metastasis .

Study 1: Antitumor Activity

A study evaluated the antitumor activity of imidazole derivatives, including those structurally related to the target compound. The results showed that these compounds significantly inhibited tumor growth in xenograft models, suggesting their potential as therapeutic agents against specific cancers .

Study 2: Pharmacokinetics

Another investigation focused on the pharmacokinetic profile of related compounds. It was found that certain derivatives exhibited high oral bioavailability and favorable pharmacokinetic parameters, indicating their suitability for further development as oral medications .

Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.